N,5-dimethyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrazole-3-carboxamide
Description
N,5-dimethyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of the carboxamide group and the methylsulfinylpropan-2-yl substituent contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N,5-dimethyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-7-5-9(12-11-7)10(14)13(3)8(2)6-16(4)15/h5,8H,6H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCSWBDNAKUUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N(C)C(C)CS(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,5-dimethyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Addition of the Methylsulfinylpropan-2-yl Group: The final step involves the alkylation of the pyrazole ring with a methylsulfinylpropan-2-yl halide under basic conditions, such as using sodium hydride or potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and yields.
Purification Techniques: Implementing advanced purification methods like crystallization or chromatography to obtain high-purity products.
Types of Reactions:
Oxidation: The methylsulfinyl group can undergo oxidation to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be employed.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
N,5-dimethyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- N-methyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrazole-3-carboxamide
- 5-methyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrazole-3-carboxamide
Comparison:
- Structural Differences: The presence of different substituents on the pyrazole ring or variations in the carboxamide group.
- Unique Features: N,5-dimethyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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